(Rac)-Oleoylcarnitine
Description
Context within Acylcarnitine Biology
Acylcarnitines are a class of compounds essential for cellular energy homeostasis. bevital.no They are formed when an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule is transferred to L-carnitine. bevital.no This process is crucial for the transport of fatty acids across the inner mitochondrial membrane, a barrier that acyl-CoAs cannot cross directly. nih.gov
Acylcarnitines are categorized based on the length of their fatty acid chain:
Short-chain acylcarnitines (SCACs): C2 to C5 hmdb.ca
Medium-chain acylcarnitines (MCACs): C6 to C12 mdpi.com
Long-chain acylcarnitines (LCACs): C13 to C20 mdpi.com
Very long-chain acylcarnitines (VLCACs): >C21 mdpi.com
Oleoylcarnitine, with its 18-carbon oleic acid chain, is classified as a long-chain acylcarnitine (C18:1). hmdb.cacas.cz The accumulation of acylcarnitines, including oleoylcarnitine, can be indicative of metabolic status and is often studied in the context of various physiological and pathological conditions. hmdb.caontosight.ai For instance, altered levels of long-chain acylcarnitines may signal inherited disorders of fatty acid metabolism. hmdb.ca
Stereoisomeric Configuration and Biosynthetic Pathways
The biologically active form of oleoylcarnitine possesses a specific three-dimensional structure. It is the (R)-isomer of carnitine that participates in these metabolic reactions. ontosight.ainih.gov The double bond in the oleic acid component is in the cis or (Z) configuration. ontosight.ainih.gov Therefore, the precise stereoisomer involved in biological processes is (R)-oleoyl-(Z)-carnitine. ontosight.ai
The biosynthesis of oleoylcarnitine is a key step in the carnitine shuttle system. This process is primarily mediated by a family of enzymes known as carnitine palmitoyltransferases (CPTs).
Key Enzymes in Oleoylcarnitine Biosynthesis:
| Enzyme | Location | Function |
| Carnitine Palmitoyltransferase I (CPT1) | Outer mitochondrial membrane | Catalyzes the transfer of the oleoyl (B10858665) group from oleoyl-CoA to L-carnitine, forming oleoylcarnitine. ontosight.ainih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports oleoylcarnitine across the inner mitochondrial membrane into the matrix. hmdb.ca |
| Carnitine Palmitoyltransferase II (CPT2) | Inner mitochondrial membrane | Converts oleoylcarnitine back to oleoyl-CoA and L-carnitine within the mitochondrial matrix. hmdb.camedchemexpress.com |
The oleoyl-CoA in the mitochondrial matrix is then available for β-oxidation. Due to the cis double bond in oleic acid, its complete oxidation requires an additional enzymatic step by enoyl-CoA isomerase, which converts the cis bond to a trans configuration, allowing the β-oxidation pathway to proceed. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOLTUVFXFHAHI-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101119871 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13962-05-5 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13962-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013962055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101119871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Function and Homeostasis
Role in Fatty Acid Transport and Beta-Oxidation
Oleoylcarnitine plays a critical role in the efficient transport of long-chain fatty acids into the mitochondria, the primary site for their catabolism through beta-oxidation nih.govnih.govontosight.aiontosight.aihmdb.camedchemexpress.comnih.govdducollegedu.ac.inmdpi.comencyclopedia.pub.
Mitochondrial Fatty Acid Entry Mechanisms
The entry of long-chain fatty acids, such as oleic acid, into the mitochondrial matrix for beta-oxidation is a multi-step process involving the carnitine system. Initially, fatty acids are activated in the cytoplasm to their corresponding acyl-CoA esters by acyl-CoA synthetases nih.gov. Oleoyl-CoA, the activated form of oleic acid, cannot readily cross the inner mitochondrial membrane. Instead, the oleoyl (B10858665) group is transferred from oleoyl-CoA to carnitine by Carnitine Palmitoyltransferase I (CPT1), which is located on the outer mitochondrial membrane. This reaction forms oleoylcarnitine and releases free Coenzyme A (CoA) ontosight.aihmdb.cadducollegedu.ac.innih.govutah.edu.
Oleoylcarnitine then traverses the inner mitochondrial membrane via facilitated diffusion, mediated by the carnitine-acylcarnitine translocase (CACT) nih.govnih.govdducollegedu.ac.inencyclopedia.pubnih.gov. Once inside the mitochondrial matrix, the oleoyl group is transferred from oleoylcarnitine back to intramitochondrial CoA by Carnitine Palmitoyltransferase II (CPT2), regenerating oleoyl-CoA and free carnitine nih.govontosight.aidducollegedu.ac.inencyclopedia.pubnih.gov. The newly formed oleoyl-CoA is now available to enter the beta-oxidation pathway for energy production nih.govnih.govontosight.aiontosight.aihmdb.camedchemexpress.comnih.govdducollegedu.ac.inmdpi.comencyclopedia.pubijbs.com.
Peroxisomal Fatty Acid Oxidation Interplay and Acyl Transfer
While mitochondria are the principal sites for long-chain fatty acid beta-oxidation, peroxisomes also contribute to lipid metabolism, particularly for very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) nih.govnih.govnih.gov. Peroxisomal beta-oxidation of these substrates is often incomplete. The carnitine system can interface with peroxisomal metabolism, facilitating the transfer of acyl groups. For instance, intermediates from peroxisomal beta-oxidation can be conjugated with carnitine, forming acylcarnitines that are subsequently transported to mitochondria for further processing nih.govnih.gov. Studies measuring 3-hydroxyoleoylcarnitine have indicated its role in tracking peroxisomal beta-oxidation intermediates nih.gov. This carnitine-mediated acyl transfer from peroxisomes helps prevent the accumulation of potentially toxic acyl groups within the cell nih.gov.
Contribution to Cellular Energy Metabolism
The primary contribution of oleoylcarnitine to cellular energy metabolism lies in its role as a shuttle for oleic acid into the mitochondria. By enabling the transport of this fatty acid, oleoylcarnitine ensures its availability for beta-oxidation nih.govnih.govontosight.aiontosight.aihmdb.camedchemexpress.comnih.govdducollegedu.ac.inmdpi.comencyclopedia.pub. The beta-oxidation of fatty acids yields acetyl-CoA, which then enters the citric acid cycle (Krebs cycle) to generate substantial amounts of ATP, the cell's main energy currency ontosight.aiontosight.ai. Tissues with high energy demands, such as the heart and skeletal muscles, rely heavily on fatty acid oxidation for their ATP supply, making the function of oleoylcarnitine critical for their energy homeostasis ontosight.aiontosight.ai.
Regulation of Intracellular Acyl-Coenzyme A (CoA)/CoA Ratio
The carnitine system is instrumental in regulating the crucial balance between acyl-CoA esters and free CoA within cells, particularly within the mitochondria mdpi.combevital.nonih.govnih.govnih.govmdpi.com. Acylcarnitines are formed through the reversible transfer of acyl groups from acyl-CoA to carnitine, a reaction catalyzed by various carnitine acyltransferases bevital.nonih.gov. This process effectively removes activated acyl groups from the CoA pool, thereby preventing the accumulation of acyl-CoA and preserving the availability of free CoA mdpi.combevital.nonih.govnih.govmdpi.com.
Oleoylcarnitine, by conjugating with the oleoyl group, effectively sequesters it from oleoyl-CoA, thus increasing the cellular pool of free CoA nih.govnih.govmdpi.com. A higher ratio of free CoA to acyl-CoA is essential for the optimal functioning of numerous metabolic pathways, including the citric acid cycle and beta-oxidation itself bevital.nonih.govnih.govmdpi.com. The ratio of total acylcarnitines to free carnitine (AC/FC ratio) in the extracellular space serves as a reflection of the intramitochondrial free CoA/acyl-CoA ratio bevital.no. Maintaining an appropriate free CoA/acyl-CoA ratio is vital for metabolic flexibility and preventing cellular dysfunction or toxicity that can arise from acyl-CoA overload nih.govnih.govmdpi.com.
Interdependence with Carbohydrate and Lipid Metabolism
The carnitine system, including oleoylcarnitine, is deeply interconnected with both lipid and carbohydrate metabolism, facilitating the body's ability to utilize different fuel sources nih.govnih.govnih.govresearchgate.net. Fatty acids and carbohydrates represent primary energy substrates, and the body dynamically switches between them based on availability and metabolic demand nih.govnih.govnih.gov.
Oleoylcarnitine's role in facilitating fatty acid transport ensures that lipids are readily available for oxidation, contributing to energy production nih.govnih.govontosight.aiontosight.aihmdb.camedchemexpress.comnih.govdducollegedu.ac.inmdpi.comencyclopedia.pub. Simultaneously, the carnitine system influences carbohydrate metabolism. For instance, acetylcarnitine, another acylcarnitine, can buffer acetyl-CoA levels, impacting the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, a key regulator of glucose oxidation mdpi.comnih.govmdpi.comnih.gov. By modulating the acetyl-CoA/CoA ratio, carnitine derivatives can influence whether the cell prioritizes fatty acid or carbohydrate oxidation, thereby promoting metabolic flexibility mdpi.comnih.govnih.govnih.gov. Imbalances in fatty acid oxidation, facilitated by oleoylcarnitine, can indirectly alter carbohydrate utilization patterns, and vice versa bevital.nonih.govnih.gov.
Enzymology and Regulatory Mechanisms
Carnitine Palmitoyltransferase System (CPT I, CPT II) Involvement
The carnitine palmitoyltransferase (CPT) system is central to the transport of long-chain fatty acids, including oleic acid, from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. wikipedia.orgtaylorandfrancis.com This system comprises two distinct enzymes: CPT I, located on the outer mitochondrial membrane, and CPT II, situated on the inner mitochondrial membrane. nih.govnih.govwikipedia.org
Once formed, oleoylcarnitine is transported across the inner mitochondrial membrane into the matrix. Here, CPT II catalyzes the reverse reaction, transferring the oleoyl (B10858665) group from oleoylcarnitine back to CoA to regenerate oleoyl-CoA. taylorandfrancis.commdpi.com This regenerated oleoyl-CoA is now available to enter the β-oxidation pathway. researchgate.netabcam.com The CPT system's activity is tightly regulated, ensuring that the rate of fatty acid transport into the mitochondria matches the cell's energy demands.
There are different isoforms of CPT I, with CPT1A being the liver isoform and CPT1B found in muscle tissues. nih.gov While both isoforms catalyze the same fundamental reaction, they exhibit different kinetic properties and sensitivities to inhibitors.
Carnitine/Acylcarnitine Translocase (CACT) Activity
The transport of oleoylcarnitine across the inner mitochondrial membrane is mediated by a specific carrier protein known as the carnitine/acylcarnitine translocase (CACT). wikipedia.orgnih.gov This transporter functions as an antiporter, facilitating the exchange of acylcarnitines, such as oleoylcarnitine, from the intermembrane space for free carnitine from the mitochondrial matrix. researchgate.netwikipedia.org
The activity of CACT is crucial for maintaining the concentration gradients of carnitine and acylcarnitines necessary for the continuous operation of the carnitine shuttle. wikipedia.orgnih.gov By exporting free carnitine to the intermembrane space, CACT ensures a ready supply for CPT I to continue forming new acylcarnitines. lumenlearning.com Simultaneously, the import of oleoylcarnitine into the matrix provides the substrate for CPT II to regenerate oleoyl-CoA for β-oxidation. mdpi.com
Deficiencies in CACT activity can lead to severe metabolic disorders characterized by the accumulation of long-chain acylcarnitines in the plasma and a reduced capacity for fatty acid oxidation. nih.govbohrium.commedlineplus.gov This underscores the indispensable role of CACT in cellular energy metabolism.
Long-Chain Acyl-CoA Synthetase (LACS) Catalysis
Before oleic acid can be converted to oleoylcarnitine, it must first be "activated" by being converted into a thioester with coenzyme A. This critical activation step is catalyzed by long-chain acyl-CoA synthetases (LACSs). nih.govfrontiersin.org These enzymes utilize ATP to adenylate the fatty acid, forming an acyl-AMP intermediate, and then transfer the acyl group to CoA, releasing AMP and pyrophosphate. aocs.orgnih.gov
LACS enzymes are found in various cellular compartments, including the endoplasmic reticulum and the outer mitochondrial membrane, reflecting their diverse roles in lipid metabolism. frontiersin.orgresearchgate.net The oleoyl-CoA synthesized by LACSs serves as a key metabolic branch point, being directed towards either anabolic pathways, such as the synthesis of triacylglycerols and phospholipids, or catabolic pathways like mitochondrial β-oxidation. nih.govfrontiersin.org Several LACS isoforms have been identified, and they exhibit preferences for different fatty acid substrates. For instance, some LACS enzymes show high activity with oleic acid. nih.govfrontiersin.org
Enoyl-CoA Isomerase Activity in Oleoylcarnitine Metabolism
Once oleoyl-CoA is regenerated within the mitochondrial matrix, it enters the β-oxidation spiral to be broken down into acetyl-CoA units. abcam.comcreative-proteomics.com However, the β-oxidation of unsaturated fatty acids like oleic acid, which contains a cis double bond, requires additional enzymatic steps compared to the oxidation of saturated fatty acids.
Oleic acid is a monounsaturated fatty acid with a double bond at the ninth carbon atom (C18:1Δ⁹). After three cycles of β-oxidation, the resulting acyl-CoA intermediate, cis-Δ³-dodecenoyl-CoA, cannot be directly processed by the next enzyme in the pathway, acyl-CoA dehydrogenase, which requires a trans-Δ² double bond. utah.edu
This is where enoyl-CoA isomerase plays a critical role. utah.eduwikipedia.org This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, converting cis-Δ³-dodecenoyl-CoA into trans-Δ²-dodecenoyl-CoA. wikipedia.orgtandfonline.com This product is a suitable substrate for enoyl-CoA hydratase, allowing β-oxidation to proceed. utah.edu Therefore, enoyl-CoA isomerase is essential for the complete oxidation of the oleoyl group derived from oleoylcarnitine, enabling the cell to extract the maximum amount of energy from this unsaturated fatty acid. tandfonline.comnih.gov
| Enzyme/Transporter | Location | Function in Oleoylcarnitine Metabolism |
| Long-Chain Acyl-CoA Synthetase (LACS) | Endoplasmic Reticulum, Outer Mitochondrial Membrane | Activates oleic acid to oleoyl-CoA. |
| Carnitine Palmitoyltransferase I (CPT I) | Outer Mitochondrial Membrane | Converts oleoyl-CoA to oleoylcarnitine. |
| Carnitine/Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports oleoylcarnitine into the mitochondrial matrix. |
| Carnitine Palmitoyltransferase II (CPT II) | Inner Mitochondrial Membrane | Converts oleoylcarnitine back to oleoyl-CoA in the matrix. |
| Enoyl-CoA Isomerase | Mitochondrial Matrix | Isomerizes the double bond in an intermediate of oleoyl-CoA β-oxidation. |
Cellular and Molecular Mechanisms of Action
Modulation of Cellular Signaling Pathways
Oleoylcarnitine exerts its influence by modulating a variety of intracellular signaling pathways that are central to cell growth, proliferation, inflammation, and survival.
Signal Transducer and Activator of Transcription 3 (STAT3) Activation
Research has identified a direct link between oleoylcarnitine and the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. medchemexpress.commedchemexpress.com In the context of obesity-driven hepatocellular carcinoma (HCC), the accumulation of oleoylcarnitine, resulting from the suppression of fatty acid β-oxidation, has been shown to enhance hepatocarcinogenesis. medchemexpress.comnih.gov Specifically, oleoylcarnitine promotes the self-renewal capacity of HCC cells by activating STAT3. nih.gov This activation confers stem cell-like properties to cancer cells, thereby contributing directly to the progression of liver cancer. medchemexpress.comnih.gov The mechanism involves increased phosphorylation of STAT3, which then leads to the enhanced expression of its downstream target genes, such as Mcl-1 and Survivin. nih.gov The tumor-promoting effects of oleoylcarnitine are further supported by in vivo studies where its accumulation, alongside carnitine supplementation, synergistically enhances HCC development. nih.govnih.gov
Linkages to PI3K/Akt/mTOR Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell cycle, proliferation, and growth. oncotarget.comwikipedia.orgmdpi.com While direct studies extensively detailing oleoylcarnitine's specific modulation of the PI3K/Akt/mTOR pathway are still emerging, the interconnectedness of cellular signaling suggests potential links. For instance, the activation of STAT3 by oleoylcarnitine could have downstream effects on this pathway, as crosstalk between STAT3 and PI3K/Akt/mTOR is well-documented in various cellular contexts. medchemexpress.eu Furthermore, metabolic shifts induced by altered acylcarnitine levels could influence mTOR signaling, a key sensor of cellular nutrient and energy status. ntnu.nocore.ac.uk
Effects on Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Signaling
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the cellular response to stress, inflammation, and immune signals. mdpi.comfrontiersin.org In the context of hepatocellular carcinoma, the downregulation of Carnitine Palmitoyltransferase 2 (CPT2) leads to oleoylcarnitine accumulation and resistance to lipotoxicity by inhibiting Src-mediated activation of c-Jun N-terminal kinase (JNK), a member of the MAPK family. nih.govresearchgate.net This suggests an inhibitory role of the metabolic state associated with high oleoylcarnitine on specific MAPK components. Conversely, other lipids have been shown to activate MAPK and NF-κB pathways to stimulate macrophages. mdpi.com L-carnitine, the precursor to oleoylcarnitine, has also been shown to modulate the NF-κB signaling pathway, suggesting that its derivatives could have similar effects. researchgate.net
Nrf2/HO-1 Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary defense mechanism against oxidative stress. frontiersin.orgmdpi.com L-carnitine has been demonstrated to mitigate oxidative stress by activating the Nrf2/HO-1 signaling pathway. nih.goveaspublisher.comnih.gov This activation leads to the upregulation of various antioxidant and cytoprotective genes. mdpi.comnih.gov While direct evidence for oleoylcarnitine is less established, the known antioxidant properties of its parent compound, L-carnitine, suggest a potential for oleoylcarnitine to similarly influence this protective pathway. The accumulation of long-chain acylcarnitines, including oleoylcarnitine, during mitochondrial dysfunction can activate the Nrf2 pathway as a response to increased reactive oxygen species (ROS) levels. nih.gov
Wnt/β-catenin Signaling Involvement
The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis, with its dysregulation often implicated in diseases like cancer. nih.gov L-carnitine has been shown to promote neurogenesis through the activation of the Wnt/β-catenin pathway. nih.gov Specifically, it increases the mRNA expression of key components of this pathway, including β-catenin, Wnt1, and Wnt3a. nih.gov A decrease in acetylcarnitine, another carnitine derivative, can lead to excessive activation of the Wnt/β-catenin signaling pathway by reducing the acetylation of β-catenin and promoting its nuclear accumulation. nih.gov This suggests that alterations in the carnitine pool, including levels of oleoylcarnitine, could have significant implications for the regulation of Wnt/β-catenin signaling. researchgate.netescholarship.org
Interactions with Transport Systems and Enzymes
As an amphiphilic molecule, oleoylcarnitine's movement across cellular membranes and its enzymatic interactions are critical to its function. Long-chain acylcarnitines are transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine. frontiersin.orgcapes.gov.br This transport is a crucial step for the entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation. frontiersin.org The efficiency of carnitine transport is also mediated by transporters like OCTN2 (SLC22A5), which is a high-affinity carnitine transporter found in various tissues. nih.gov
Oleoylcarnitine and other long-chain acylcarnitines can also modulate the activity of various enzymes. For example, they have been proposed to affect the function of ion channels and enzymes involved in cardiac excitation-contraction coupling, although the directness of these interactions is still under investigation. frontiersin.org Furthermore, the accumulation of acylcarnitines due to impaired β-oxidation can lead to the inhibition of key metabolic enzymes, contributing to cellular dysfunction.
Table 1: Summary of Oleoylcarnitine's Effects on Cellular Signaling Pathways
| Pathway | Effect of Oleoylcarnitine/Related Compounds | Key Findings | Citations |
|---|---|---|---|
| STAT3 | Activation | Promotes self-renewal and stem cell properties in HCC cells. | medchemexpress.commedchemexpress.comnih.govnih.gov |
| PI3K/Akt/mTOR | Potential Indirect Modulation | Crosstalk with STAT3 and sensitivity to cellular metabolic status suggest a link. | medchemexpress.euntnu.nocore.ac.uk |
| MAPK/NF-κB | Context-Dependent Modulation | Inhibits Src-mediated JNK activation in HCC; L-carnitine modulates NF-κB. | nih.govmdpi.comresearchgate.netresearchgate.net |
| Nrf2/HO-1 | Potential Activation | L-carnitine activates this pathway; accumulation of long-chain acylcarnitines can trigger Nrf2 response. | nih.goveaspublisher.comnih.gov |
| Wnt/β-catenin | Potential Modulation | L-carnitine activates this pathway; acetylcarnitine levels influence β-catenin acetylation. | nih.govnih.govresearchgate.netescholarship.org |
Adenine Nucleotide Translocase (AdNT) Inhibition
The Adenine Nucleotide Translocase (AdNT) is an integral mitochondrial membrane protein responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) for adenosine triphosphate (ATP) across the inner mitochondrial membrane, a crucial step in cellular energy metabolism. Research has demonstrated that Oleoylcarnitine acts as an inhibitor of AdNT.
In studies using isolated mitochondria from rabbit aortas, Oleoylcarnitine was shown to inhibit AdNT activity. nih.gov The concentration required for 50% inhibition (IC50) was determined to be 14 μM. nih.govtargetmol.com This inhibitory action is also shared by related fatty acid metabolites, such as oleic acid and oleoyl-coenzyme A (oleoyl-CoA), which exhibited even greater potency with IC50 values of 5 μM and 6 μM, respectively. nih.gov The inhibition of AdNT by these long-chain fatty acyl derivatives appears to be specific, as shorter-chain molecules like acetylcarnitine and butyrylcarnitine (B1668139) did not show inhibitory effects. nih.gov This inhibition of the crucial ADP/ATP exchange can significantly impact the energy balance within the cell, particularly in tissues with high energy demands. nih.govphysiology.org
| Inhibitor | Target | IC50 Value | Tissue Source |
| Oleoylcarnitine | Adenine Nucleotide Translocase (AdNT) | 14 μM | Rabbit Aorta Mitochondria |
| Oleic Acid | Adenine Nucleotide Translocase (AdNT) | 5 μM | Rabbit Aorta Mitochondria |
| Oleoyl-CoA | Adenine Nucleotide Translocase (AdNT) | 6 μM | Rabbit Aorta Mitochondria |
Glycine (B1666218) Transporter 2 (GlyT2) Inhibition
The Glycine Transporter 2 (GlyT2), encoded by the SLC6A5 gene, is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, thereby terminating glycinergic neurotransmission. biorxiv.orgutep.edu Oleoyl-L-carnitine has been identified as a potent, non-competitive inhibitor of human GlyT2. nih.govnih.gov
Electrophysiological studies on human GlyT2 expressed in Xenopus laevis oocytes revealed that oleoyl-L-carnitine inhibits glycine transport with an IC50 of 340 nM. nih.govnih.gov This potency is significantly higher than that of other endogenous lipid inhibitors. nih.govnih.gov The mechanism of inhibition involves an allosteric binding site, separate from the glycine binding site. biorxiv.orgelifesciences.org Mutational analysis has pinpointed a specific isoleucine residue (I545) within the fourth extracellular loop (EL4) of GlyT2 as a critical determinant for the sensitivity to oleoyl-L-carnitine. nih.govelifesciences.org The interaction is characterized by a slow onset of inhibition and a slow washout, suggesting a stable binding to the transporter. nih.govnih.gov
| Compound | Target | IC50 Value | Mechanism | Key Residue |
| Oleoyl-L-carnitine | Glycine Transporter 2 (GlyT2) | 340 nM | Non-competitive inhibition | Isoleucine (I545) in EL4 |
Regulation of Ion Channels (e.g., hERG channels)
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha-subunit of the Kv11.1 potassium channel, which conducts the rapid delayed rectifier potassium current (IKr). biorxiv.orgfrontiersin.org This current is vital for cardiac action potential repolarization. biorxiv.orgfrontiersin.org Long-chain acylcarnitines (LCACs), including the C18:1 species oleoylcarnitine, have been shown to modulate hERG channel activity. nih.govplos.org
Studies using patch-clamp techniques on HEK293 cells stably expressing hERG channels demonstrated that extracellularly applied LCACs regulate the channel's function. nih.govplos.org Specifically, LCACs induce an increase in the amplitude of the hERG current (IhERG) and accelerate the deactivation kinetics in a dose-dependent manner. nih.govplos.org This effect was specific to long-chain acylcarnitines, as medium-chain derivatives did not produce the same modulation. nih.govplos.org It is proposed that under physiological conditions, where LCAC concentrations are typically between 1 and 3 µM, there is a tonic regulation of hERG channels. plos.org This modulation of IKr can influence the duration of the cardiac action potential. nih.govplos.org
Intracellular Calcium Mobilization Mechanisms
Cellular calcium (Ca2+) homeostasis is critical for a multitude of physiological processes, including muscle contraction and signal transduction. researchgate.netresearchgate.net Emerging evidence suggests that an accumulation of long-chain acylcarnitines can disrupt intracellular calcium handling.
Research on skeletal muscle has shown that a deficiency in the enzyme Carnitine Palmitoyltransferase 2 (CPT2), which leads to the accumulation of LCACs like palmitoylcarnitine (B157527), results in impaired calcium homeostasis. researchgate.net Specifically, experiments on isolated sarcoplasmic reticulum demonstrated that exposure to LCACs leads to an inhibition of calcium uptake. researchgate.net This disruption of calcium reuptake into the sarcoplasmic reticulum can compromise the precise control of cytosolic calcium concentrations required for synchronized myofibril contraction. researchgate.net
Impact on Cellular Homeostasis
Oxidative Stress and Cellular Protection Mechanisms
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. plos.org The carnitine family of molecules, including L-carnitine and its acyl derivatives, is implicated in cellular protection against oxidative stress. ontosight.aiconsensus.app
L-carnitine itself has been shown to possess antioxidant properties through several mechanisms: it can scavenge free radicals directly, inhibit enzymes that produce free radicals, and activate antioxidant defense systems. plos.orgconsensus.app It helps maintain the integrity of mitochondrial electron transport chains, reducing ROS generation at its source. plos.orgconsensus.app Furthermore, L-carnitine can modulate redox-sensitive transcription factors like Nrf2, leading to the enhanced expression of antioxidant enzymes. plos.orgconsensus.app There is evidence to suggest that acylcarnitines, as a class, may share these antioxidant capabilities, thereby helping to protect cells against oxidative damage. ontosight.ainih.govnih.gov
Mitochondrial Function and Dysfunction
Mitochondria are central to cellular metabolism and survival. mdpi.com Oleoylcarnitine's primary physiological role is to facilitate the transport of long-chain fatty acids into the mitochondria for energy production via β-oxidation. ontosight.aihmdb.ca This process is essential for tissues with high energy demands. ontosight.ai
However, an imbalance in acylcarnitine metabolism can be an indicator of, and a contributor to, mitochondrial dysfunction. mdpi.comnih.gov Elevated levels of oleoylcarnitine and other LCACs in plasma or tissues are often considered biomarkers for incomplete or impaired fatty acid oxidation, which can stem from genetic disorders or metabolic diseases. hmdb.canih.gov The accumulation of LCACs can be deleterious; for example, the inhibition of the Adenine Nucleotide Translocase by oleoylcarnitine directly impairs mitochondrial ATP export, disrupting cellular energy supply. nih.gov Chronic mitochondrial dysfunction is characterized by reduced energy production, increased ROS generation, and accumulation of potentially toxic metabolic intermediates, which can ultimately lead to cellular damage. mdpi.comarvojournals.org
Endocrine System Regulation, including Insulin (B600854) Sensitivity Mechanisms
Oleoylcarnitine, a long-chain acylcarnitine, is intricately involved in the regulation of the endocrine system, particularly concerning insulin sensitivity. Its actions are closely tied to cellular energy metabolism and the transport of fatty acids into the mitochondria for beta-oxidation. hmdb.ca
Elevated levels of long-chain acylcarnitines, including oleoylcarnitine, are often observed in states of insulin resistance. hmdb.ca In healthy individuals, insulin effectively suppresses the production of long-chain acylcarnitines. hmdb.ca However, in insulin-resistant states, this suppression is diminished, leading to an accumulation of these metabolites. hmdb.ca This accumulation is considered a marker of insulin's inability to inhibit carnitine palmitoyltransferase I (CPT-1), a key enzyme in fatty acid metabolism located on the outer mitochondrial membrane. hmdb.ca CPT-1 is responsible for the synthesis of long-chain acylcarnitines. hmdb.ca
The increased intracellular concentration of long-chain acylcarnitines is thought to act as a feedback mechanism that can further inhibit insulin action. hmdb.ca This creates a cycle where insulin resistance leads to higher levels of oleoylcarnitine and other long-chain acylcarnitines, which in turn may exacerbate insulin resistance. Studies have shown that in the transition from a fasted to a fed state, insulin release normally leads to a decrease in plasma levels of free fatty acids and long-chain acylcarnitines. frontiersin.org In insulin-resistant models, such as diabetic mice, this decrease is blunted, indicating impaired insulin sensitivity in tissues like adipose, muscle, and heart. frontiersin.org
Furthermore, research suggests a link between the accumulation of acylcarnitines and the activation of signaling pathways that can influence cellular processes. For instance, in the context of non-alcoholic fatty liver disease (NAFLD)-related hepatocellular carcinoma (HCC), the accumulation of oleoylcarnitine due to the downregulation of CPT2 has been shown to activate STAT3 and its downstream signaling molecules, promoting the self-renewal of HCC cells. e-century.us While this is a pathological context, it highlights the potential of oleoylcarnitine to modulate significant cellular signaling pathways.
The broader family of carnitines, to which oleoylcarnitine belongs, has been studied for its role in endocrine regulation. L-carnitine has been shown to have endocrine-preserving properties in certain contexts. nih.gov The regulation of the carnitine pool is also connected to carbohydrate metabolism, which is fundamental to maintaining metabolic flexibility. nih.gov
Maintaining Metabolic Flexibility
Metabolic flexibility is the cell's capacity to adapt its fuel source preference between glucose and fatty acids in response to nutrient availability. mdpi.com Oleoylcarnitine and the broader acylcarnitine profile are key indicators and potential regulators of this process.
The primary role of the carnitine system, including oleoylcarnitine, is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for beta-oxidation. hmdb.cascielo.br This process is essential for energy production from fats. A well-functioning carnitine system is crucial for maintaining metabolic flexibility by allowing for the efficient switch to fatty acid oxidation during periods of fasting or low glucose availability. mdpi.com
However, an imbalance in this system can lead to metabolic inflexibility, a hallmark of insulin resistance and obesity. nih.gov When there is an excess of fatty acids, the rate of beta-oxidation can become overwhelmed, leading to the accumulation of acyl-CoAs within the mitochondria. nih.gov The carnitine system, through enzymes like carnitine acetyltransferase (CrAT), helps to buffer this excess by converting acyl-CoAs to acylcarnitines, which can then be transported out of the mitochondria. nih.govmdpi.com This action helps to free up intramitochondrial coenzyme A (CoA), which is necessary for other metabolic processes, including the Krebs cycle and the oxidation of pyruvate (B1213749) derived from glucose. mdpi.comresearchgate.net
Therefore, the levels of oleoylcarnitine and other acylcarnitines can reflect the balance between fatty acid supply and oxidative capacity. Elevated levels may indicate a state of metabolic inflexibility, where the mitochondria are unable to efficiently oxidize the available fatty acids. nih.gov This can lead to the accumulation of lipid intermediates that can impair insulin signaling and contribute to the development of metabolic diseases. nih.gov
Research has shown that the peptide hormone adropin, which is involved in regulating substrate preference, can influence the levels of oleoylcarnitine in muscle. diabetesjournals.orgresearchgate.net Adropin promotes carbohydrate oxidation over fat oxidation by suppressing CPT-1B, a key enzyme in fatty acid oxidation, thereby impacting the formation of long-chain acylcarnitines like oleoylcarnitine. researchgate.net This highlights the intricate hormonal regulation involved in maintaining metabolic flexibility and the role of oleoylcarnitine as a metabolic intermediate in this process.
Research Findings on Oleoylcarnitine's Metabolic Role
| Finding | Organism/System Studied | Key Outcome | Reference |
| Elevated levels in insulin resistance | Humans, Mice | Marker of insulin's inability to inhibit CPT-1-dependent fatty acid metabolism. | hmdb.cafrontiersin.org |
| Accumulation in NAFLD-HCC | Mice | Activates STAT3 signaling, promoting cancer cell self-renewal. | e-century.us |
| Indicator of metabolic inflexibility | Humans, Mice | Elevated levels suggest an imbalance between fatty acid supply and oxidation. | nih.gov |
| Regulation by Adropin | Mice | Adropin suppresses CPT-1B, influencing oleoylcarnitine levels and promoting carbohydrate oxidation. | diabetesjournals.orgresearchgate.net |
| Blunted decrease in diabetic models | Mice | Plasma levels fail to decrease in response to glucose, indicating impaired insulin sensitivity. | frontiersin.org |
Research Applications and Experimental Models
In Vitro Cellular Models for Mechanistic Studies
In vitro models are fundamental for dissecting the direct molecular mechanisms of oleoylcarnitine at the cellular level, free from systemic influences.
Hepatocellular Carcinoma (HCC) Cell Lines and Related Studies
The role of oleoylcarnitine in cancer metabolism is an area of active investigation, particularly in hepatocellular carcinoma (HCC). Studies have shown that the metabolic landscape of HCC cells is often reprogrammed. For instance, downregulation of the enzyme carnitine palmitoyltransferase 2 (CPT2) has been observed in steatohepatitic HCC (SH-HCC). nih.gov This downregulation leads to an accumulation of acylcarnitines, including oleoylcarnitine. nih.gov
Research using HCC cell lines has demonstrated that this accumulation of oleoylcarnitine is not merely a biomarker but an active contributor to cancer progression. nih.govmdpi.com It has been shown to enhance the self-renewal capacity and sphere formation of HCC cells, which are characteristics associated with cancer stem cells. nih.govmedchemexpress.com This effect is mediated through the activation of the STAT3 signaling pathway. mdpi.commedchemexpress.commdpi.com Furthermore, CPT2 knockdown in HCC cells, which elevates intracellular oleoylcarnitine, conferred resistance to lipotoxicity, a state of cellular stress induced by high lipid levels. nih.govmdpi.com This suggests that by altering fatty acid metabolism and increasing oleoylcarnitine, HCC cells can adapt to a lipid-rich microenvironment and promote their own survival and propagation. nih.govmdpi.com
Table 1: Summary of Oleoylcarnitine's Role in HCC Cell Models
| Experimental Observation | Cell Model Context | Implicated Mechanism | Reference |
|---|---|---|---|
| Accumulation of oleoylcarnitine | CPT2 downregulation in HCC cells | Suppression of fatty acid β-oxidation | nih.gov |
| Enhanced sphere formation | Oleoylcarnitine treatment of HCC cells | Activation of STAT3 pathway | nih.govmedchemexpress.com |
| Increased self-renewal properties | Oleoylcarnitine treatment of HCC cells | STAT3-mediated acquisition of stem cell properties | mdpi.commedchemexpress.com |
| Resistance to lipotoxicity | CPT2 knockdown in HCC cells | Inhibition of Src-mediated JNK activation | nih.govmdpi.com |
Myotube Studies and Metabolic Responses
Myotubes, the precursors to muscle fibers, are a primary model for studying skeletal muscle insulin (B600854) resistance and metabolism. The role of different acylcarnitines in insulin sensitivity is complex and can depend on the specific fatty acid chain. nih.gov While the accumulation of certain long-chain acylcarnitines is often linked to insulin resistance, some studies suggest that unsaturated acylcarnitines like oleoylcarnitine may have different effects. nih.govnih.gov
One study reported that while saturated acylcarnitines like palmitoylcarnitine (B157527) (C16:0) reduced insulin sensitization in myotubes, the accumulation of oleoylcarnitine (C18:1) and linoleoylcarnitine (C18:2) was associated with increased insulin sensitization. nih.gov However, other research has shown that treatment of myotubes with various long-chain acylcarnitines can decrease insulin-stimulated glucose uptake and Akt phosphorylation, key steps in the insulin signaling pathway. nih.gov It is also noted that incomplete fatty acid oxidation in myotubes from obese, insulin-resistant individuals is more pronounced compared to those from lean controls, highlighting a correlation between dysregulated muscle lipid metabolism and insulin resistance. nih.gov The precise, direct impact of oleoylcarnitine on myotube metabolism and insulin signaling remains an area requiring further detailed investigation to resolve these seemingly conflicting findings. nih.gov
In Vivo Animal Models for Systemic Analysis
Animal models allow for the study of oleoylcarnitine within the complex interplay of a whole biological system, providing insights into its systemic effects.
Murine Models of Metabolic Perturbation
Mice are frequently used to model human metabolic diseases such as obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. In mice fed a high-fat diet (HFD), a common model for inducing obesity and insulin resistance, significant metabolic changes are observed. nih.govplos.org Comprehensive metabolome analysis revealed an extensive accumulation of acylcarnitine species, including oleoylcarnitine, in the HCC tissues and serum of HFD-fed mice. nih.gov This accumulation was linked to the downregulation of CPT2, mirroring findings in human non-alcoholic steatohepatitis (NASH)-HCC. nih.gov
In a mouse model of acetaminophen-induced liver toxicity, serum levels of long-chain acylcarnitines, specifically palmitoyl, oleoyl (B10858665), and myristoyl carnitine, showed a significant biphasic response. mdpi.com Levels increased within the first 4 hours, coinciding with the acute toxic and metabolic phase, and then fell below baseline at later time points. mdpi.com These findings suggest that serum acylcarnitine profiles can reflect acute hepatic stress and impaired fatty acid oxidation. mdpi.com
Studies in Insect Models (e.g., Locusta migratoria Phase Polyphenism)
The migratory locust, Locusta migratoria, provides a unique model of phenotypic plasticity known as phase polyphenism, where individuals can transition between a solitary and a gregarious phase depending on population density. nih.govwikipedia.org This transition involves profound changes in behavior, morphology, and metabolism. hokudai.ac.jp
Metabolomic analyses of locust hemolymph have revealed distinct metabolic profiles between the two phases. nih.govnih.govpnas.org Notably, carnitines, including oleoylcarnitine and acetylcarnitine, were found at significantly higher levels in the more active, migratory gregarious locusts compared to their solitary counterparts. nih.govpnas.org This suggests that carnitine-dependent fatty acid metabolism is upregulated to meet the higher energy demands of the gregarious phase. nih.gov These findings highlight the central role of carnitines in modulating lipid metabolism to fuel distinct life phases and behaviors. nih.gov
Table 2: Relative Abundance of Key Metabolites in Locusta migratoria Hemolymph
| Metabolite Group | Phase with Higher Abundance | Specific Metabolites Elevated | Reference |
|---|---|---|---|
| Carnitines | Gregarious | Free carnitine, Oleoylcarnitine, Acetylcarnitine | nih.govpnas.org |
| Diacylglycerols (DGs) | Gregarious | DGs with linoleic acid (18:2) | nih.govpnas.org |
| Diacylglycerols (DGs) | Solitarious | DGs with linolenic acid (18:3) | nih.govpnas.org |
| Lysophosphatidylcholines (LysoPCs) | Gregarious | - | nih.govpnas.org |
| Phosphatidylethanolamines (PEs) | Solitarious | - | nih.govpnas.org |
Advanced Analytical Methodologies for Oleoylcarnitine Research
The accurate detection and quantification of oleoylcarnitine are essential for research in this field. Due to the complexity of biological samples and the presence of numerous isomers, advanced analytical techniques are required. cas.czmdpi.com
The most common and robust methods for analyzing acylcarnitines are based on mass spectrometry (MS). ontosight.ainih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard, offering high sensitivity and selectivity. ontosight.aicas.cznih.gov This technique allows for the separation of different acylcarnitine species, including isomers, before detection, which is crucial for accurate identification. cas.czsigmaaldrich.com Various chromatography methods can be employed, such as reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), to effectively separate the wide range of acylcarnitines present in a sample. nih.govsigmaaldrich.com While direct infusion MS can detect acylcarnitines, it cannot separate isomers, making chromatography an important preceding step for detailed analysis. sigmaaldrich.com Other methods, such as high-pressure liquid chromatography (HPLC) with fluorescence detection after derivatization, have also been developed and offer a sensitive and cost-effective alternative for quantifying specific long-chain acylcarnitines like oleoylcarnitine. nih.gov
Mass Spectrometry-Based Profiling (LC-MS/MS, ESI-MS/MS, UPLC-HRMS/MS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the primary tool for the analysis of oleoylcarnitine and other acylcarnitines. nih.gov This approach avoids the need for derivatization, which is often required for gas chromatography-mass spectrometry (GC-MS), and offers superior sensitivity for non-volatile and polar compounds like oleoylcarnitine. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used method for the simultaneous detection and quantification of multiple acylcarnitines, including oleoylcarnitine, in various biological matrices. nih.govplos.org This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, acylcarnitines are separated on a reversed-phase column before being ionized, often by Electrospray Ionization (ESI) , and detected. restek.com ESI is a soft ionization technique that is well-suited for polar molecules like acylcarnitines, generating protonated molecular ions that can be selected and fragmented to produce specific product ions for quantification. researchgate.netresearchgate.net This specificity is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different structures. restek.com For instance, researchers have developed LC-MS/MS methods to separate key isobaric acylcarnitines, which is essential for the differential diagnosis of metabolic disorders. restek.com
Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (HRMS) , such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, represents a significant advancement in metabolomic analysis. nih.govnih.govfrontiersin.org UPLC systems use columns with smaller particles, leading to faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. nih.govfrontiersin.org When paired with HRMS, this setup allows for the accurate mass measurement of ions, which can distinguish between compounds with very small mass differences, such as C3DC and C4OH which differ by only 0.03 Da. nih.gov UPLC-HRMS has been successfully applied to analyze the metabolic profiles of rat plasma and to quantify L-carnitine in dialysis patients, demonstrating its robustness for complex biological samples. researchgate.netnih.gov In studies of drug-induced toxicity, UPLC-Q-TOF/MS has been used to identify potential biomarkers, including significant increases in oleoylcarnitine levels in rats treated with certain hepatotoxic compounds. researchgate.net
The table below summarizes key findings from studies utilizing mass spectrometry-based profiling for oleoylcarnitine.
Table 1: Research Findings on Oleoylcarnitine Using Mass Spectrometry
| Analytical Technique | Biological Matrix | Study Focus | Key Findings Related to Oleoylcarnitine |
|---|---|---|---|
| LC-MS/MS | Human, mouse, and pig serum, plasma, liver, and stool | Metabolite Distribution | Oleoylcarnitine was identified in all tested biological samples across species. nih.gov |
| UPLC-Q-TOF/MS | Rat Plasma | Drug-Induced Toxicity | Oleoylcarnitine was significantly increased in rats treated with hepatotoxic agents like acetaminophen (B1664979) (APAP) and carbon tetrachloride (CCl4) at 6 and 24 hours. researchgate.net |
| UPLC-Triple Quadrupole MS | Human Serum | Acetaminophen (APAP) Toxicity in Children | Oleoylcarnitine levels were significantly increased in children exposed to APAP (both therapeutic and overdose) compared to controls. nih.gov |
| LC-MS/MS | Human Serum | Schizophrenia Biomarkers | Oleoylcarnitine levels were found to be higher in patients with schizophrenia compared to healthy controls. nih.gov |
| UPLC-QTOF | Human Serum | Hepatocellular Carcinoma (HCC) Biomarkers | Oleoylcarnitine was identified as a candidate biomarker with significantly different levels between HCC cases and cirrhotic controls. ebi.ac.uk |
Chromatographic Techniques (HPLC, GC-MS)
While mass spectrometry-based methods are dominant, other chromatographic techniques have also been employed in the study of carnitines and their derivatives.
High-Performance Liquid Chromatography (HPLC) is a foundational chromatographic technique used for separating components in a mixture. For acylcarnitine analysis, HPLC is almost always coupled with a mass spectrometer (as in LC-MS) for detection and quantification due to the low concentrations and lack of a suitable chromophore in these molecules for UV detection. researchgate.net However, methods using HPLC with fluorescence detection have been developed for L-carnitine and can be applied to acylcarnitines after a derivatization step. faimallusr.comnih.gov In one such method, L-carnitine was derivatized with 1-aminoanthracene (B165094) to create a fluorescent product that could be detected with high sensitivity. faimallusr.comnih.gov This approach allows for the quantification of carnitine in various biological samples like plasma, milk, and muscle, demonstrating good linearity and reproducibility. faimallusr.comnih.gov While effective, the need for pre-column derivatization makes this method more complex than direct LC-MS analysis. faimallusr.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov However, it is not the preferred method for the direct analysis of intact acylcarnitines like oleoylcarnitine. nih.gov Acylcarnitines are non-volatile, polar, and thermally labile, meaning they would decompose at the high temperatures used in the GC injector and column. nih.gov Therefore, to analyze the fatty acid component of oleoylcarnitine using GC-MS, a derivatization step is necessary. academicjournals.orgnih.gov This typically involves hydrolyzing the ester bond to release the oleic acid from the carnitine moiety, followed by converting the fatty acid into a more volatile form, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. academicjournals.orgnih.gov While GC-MS is excellent for detailed analysis of fatty acid profiles, it does not provide information on the intact acylcarnitine. researchgate.net
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| 1-aminoanthracene |
| Acetaminophen (APAP) |
| C3DC (Dicarboxylic-C3-carnitine) |
| C4OH (Hydroxybutyrylcarnitine) |
| Carbon tetrachloride (CCl4) |
| L-carnitine |
| Oleic acid |
| Oleoylcarnitine |
| O-oleoylcarnitine |
Emerging Research Directions and Future Perspectives
Role in Membrane Fluidity and Membrane Protein Activity
The structure of oleoylcarnitine, with its long, unsaturated oleoyl (B10858665) tail, suggests a potential interaction with cellular membranes, influencing their physical properties. Membrane fluidity is a critical parameter for cellular function, affecting everything from signal transduction to the activity of membrane-bound proteins. nih.gov
Research on similar long-chain acylcarnitines, such as palmitoylcarnitine (B157527), has demonstrated that these molecules can accumulate in membranes and alter their fluidity. nih.gov Studies have shown that palmitoylcarnitine can induce changes in the membrane dynamics of human erythrocytes. nih.gov Given their structural similarities, it is plausible that oleoylcarnitine could have comparable effects. The insertion of its long acyl chain into the lipid bilayer could disrupt the packing of phospholipids, thereby modifying the fluidity and mechanical properties of the membrane.
Furthermore, in conditions like Duchenne muscular dystrophy where fatty acid metabolism is altered, cell membranes have been observed to be more rigid. plos.org Supplementation with L-carnitine, the precursor for all acylcarnitines, was found to restore membrane fluidity, suggesting a direct link between carnitine metabolism and the physical state of the cell membrane. plos.org Acylcarnitines are also implicated in altering and stabilizing membrane composition in the brain. nih.gov Changes in membrane fluidity directly impact the conformational flexibility and lateral diffusion of embedded proteins, which is crucial for their catalytic activity and interaction with other molecules. nih.govfrontiersin.org
Table 1: Factors Influencing Membrane Fluidity and Potential Role of Oleoylcarnitine This table is generated based on established principles of membrane biology and findings related to similar long-chain acylcarnitines.
| Factor | Description | Potential Influence of Oleoylcarnitine |
|---|---|---|
| Lipid Packing | The arrangement and density of phospholipid molecules within the bilayer. | The kinked structure of the oleoyl group (due to its double bond) may disrupt tight packing, potentially increasing fluidity. |
| Membrane Thickness | The width of the lipid bilayer. | Incorporation of long acyl chains could locally alter membrane thickness. |
| Protein Conformation | The three-dimensional shape of membrane-embedded proteins, essential for their function. | By altering the lipid environment, oleoylcarnitine could induce conformational changes in membrane proteins. nih.gov |
| Signal Transduction | The process of transmitting molecular signals from the exterior to the interior of a cell. | Changes in fluidity can affect the movement and interaction of receptor proteins and downstream signaling molecules. frontiersin.org |
Potential in Epigenetic Regulation
Epigenetics refers to modifications to DNA and histones that alter gene expression without changing the DNA sequence itself. A growing body of evidence connects cellular metabolism with epigenetic control, primarily through the availability of key metabolites that act as substrates or cofactors for epigenetic enzymes. mdpi.commdpi.com
The process of fatty acid oxidation, which oleoylcarnitine participates in, culminates in the production of acetyl-CoA within the mitochondria. creative-proteomics.com This acetyl-CoA is a critical substrate for histone acetyltransferases (HATs), enzymes that add acetyl groups to histone proteins. mdpi.com Histone acetylation generally leads to a more open chromatin structure, facilitating gene transcription. Therefore, by contributing to the nuclear and cytoplasmic acetyl-CoA pool, oleoylcarnitine metabolism could indirectly influence the epigenetic landscape and gene expression patterns.
Direct evidence also links the carnitine system to epigenetic modifications. For instance, L-carnitine supplementation has been shown to alter DNA methylation patterns. nih.gov Moreover, the expression of key enzymes in the carnitine shuttle system, such as Carnitine Palmitoyltransferase 1 (CPT1), is itself subject to epigenetic regulation by factors like DNA methylation in response to dietary cues like high-fat diets. nih.gov This suggests a complex feedback loop where fatty acid metabolism and the carnitine system both influence and are influenced by epigenetic mechanisms. The potential for acylcarnitines to modulate genes is an active area of interest. nih.gov
Novel Mechanistic Insights in Specific Biological Contexts Beyond Fatty Acid Oxidation
Beyond its canonical role in shuttling fatty acids for energy production, oleoylcarnitine and other acylcarnitines are being recognized for other specialized functions. creative-proteomics.comnih.gov These roles are particularly important in preventing cellular toxicity and maintaining metabolic homeostasis.
One key function is the detoxification of excess acyl-CoAs. metwarebio.com Under conditions of high metabolic stress or in certain metabolic diseases, acyl-CoA intermediates can accumulate within mitochondria. This accumulation can be toxic and can also lead to "CoA trapping," where the pool of free Coenzyme A is depleted, stalling other essential metabolic pathways that depend on it. nih.gov The conversion of these excess acyl-CoAs to their corresponding acylcarnitines (e.g., oleoyl-CoA to oleoylcarnitine) allows them to be exported from the mitochondria, thereby relieving the acyl-CoA burden and freeing up Coenzyme A. nih.govnih.gov
In the brain, which primarily uses glucose as fuel, acylcarnitines have been implicated in a variety of functions beyond energy metabolism. These include neurotransmitter synthesis, neuroprotection, and the maintenance of myelin, the protective sheath around nerve fibers. creative-proteomics.comnih.gov This highlights a context-specific role for these molecules that is independent of their function in tissues with high rates of fatty acid oxidation like the heart and skeletal muscle.
Exploration of Unexplored Acylcarnitine Diversity and Their Specific Functions
The term "acylcarnitine" represents a large family of molecules, each with a different fatty acid chain attached to the carnitine backbone. This structural diversity, which arises from differences in chain length and saturation, is functionally significant. metwarebio.com Different acylcarnitine species can vary based on diet, genetics, and metabolic state, and distinct acylcarnitine profiles are often associated with specific metabolic diseases. creative-proteomics.com
Historically, research has focused on a small subset of acylcarnitines, primarily as biomarkers for inborn errors of metabolism detected through newborn screening. nih.govresearchgate.net However, there is a growing recognition that this narrow focus overlooks the potential for specific functions tied to individual acylcarnitine species. For example, the roles of very long-chain acylcarnitines may differ significantly from those of short-chain or medium-chain variants.
Future research is aimed at a broader exploration of the "acylcarnitine-ome." This involves developing more advanced analytical techniques to identify and quantify a wider range of these molecules in biological samples. The goal is to move beyond viewing acylcarnitines simply as intermediates in fatty acid oxidation and to understand their unique roles as potential signaling molecules, metabolic regulators, and indicators of cellular health. nih.govmetwarebio.com This exploration is crucial for uncovering new diagnostic markers and therapeutic targets for a variety of metabolic disorders.
Table 2: Diversity of Acylcarnitines and Research Focus
| Acylcarnitine Class | Chain Length | Research Area | Specific Function/Implication |
|---|---|---|---|
| Short-Chain | C2-C5 | Metabolic Regulation, Biomarkers | Reflects glucose and amino acid metabolism; Acetylcarnitine modulates pyruvate (B1213749) dehydrogenase. nih.gov |
| Medium-Chain | C6-C12 | Inborn Errors of Metabolism | Key diagnostic markers for disorders like MCAD deficiency. metwarebio.com |
| Long-Chain | C14-C18+ | Bioenergetics, Membrane Interactions, Cellular Stress | Transport of major dietary fats for β-oxidation; Potential roles in membrane fluidity and detoxification of acyl-CoAs. nih.govmetwarebio.com |
| Very Long-Chain | >C20 | Peroxisomal Oxidation | Transport of fatty acids shortened in peroxisomes to mitochondria for complete oxidation. researchgate.net |
Q & A
Q. How can researchers design experiments to investigate oleoylcarnitine's role in host-microbiome interactions?
- Experimental Design : Utilize genetic reference populations (e.g., BXD mice) to assess diet-microbiome-metabolite interactions. Measure cecal bacterial taxa (e.g., Proteus, Ralstonia) via 16S rRNA sequencing and correlate with serum oleoylcarnitine levels using multivariate regression. Control for dietary variables (e.g., high-fat vs. standard chow) to isolate microbiome effects .
Q. How can contradictory findings on oleoylcarnitine levels in cardiac studies be reconciled?
- Data Contradiction Analysis : In heart failure models, oleoylcarnitine levels remain unchanged under basal conditions but increase with high-fat diets. To resolve discrepancies, standardize experimental conditions (e.g., diet composition, ischemia-reperfusion protocols) and employ tissue-specific metabolomics to distinguish systemic vs. localized effects .
Q. What methodological considerations are critical when using oleoylcarnitine as a biomarker for mitochondrial dysfunction?
- Validation Strategies : Combine dynamic measurements (e.g., pre/post-acetaminophen overdose in mice) with histopathological validation (e.g., liver necrosis scoring). Use acylcarnitine profiling panels to contextualize oleoylcarnitine changes relative to other metabolites (e.g., palmitoylcarnitine, 3-hydroxybutyrate) .
Q. What mechanisms underlie oleoylcarnitine's inhibition of adenine nucleotide translocase (AdNT) in neurological models?
- Mechanistic Insights : Oleoylcarnitine inhibits AdNT with an IC50 of 14 μM, potentially disrupting ATP/ADP exchange. Investigate using isolated mitochondrial assays and neuronal cell lines, measuring ATP flux via luciferase-based assays. Compare with structurally related acylcarnitines to identify specificity .
Q. How does oleoylcarnitine influence insulin resistance pathways in diabetic models?
- Pathway Analysis : In fructose-induced diabetic rats, elevated cardiac oleoylcarnitine (C18:1c) correlates with impaired insulin sensitivity. Employ hyperinsulinemic-euglycemic clamps to assess glucose uptake and pair with lipidomic profiling to map acyl-CoA dehydrogenase activity changes .
Q. What statistical approaches are recommended for validating oleoylcarnitine levels in large-scale metabolomics datasets?
- Data Analysis : Apply quantile-quantile (Q-Q) plots to assess normalization efficacy and identify outliers. Use partial least squares-discriminant analysis (PLS-DA) to distinguish disease cohorts (e.g., diabetic kidney disease) based on oleoylcarnitine levels, adjusting for confounders like age and renal function .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
